molecular formula C6H11NO4S B13309434 Methyl 2-(3-amino-1,1-dioxidothietan-3-yl)acetate

Methyl 2-(3-amino-1,1-dioxidothietan-3-yl)acetate

Cat. No.: B13309434
M. Wt: 193.22 g/mol
InChI Key: YLJOPZPSLKUNMW-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate is a chemical compound with the molecular formula C7H13NO4S It is known for its unique structure, which includes a thietane ring, a rare four-membered sulfur-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thietane derivative with methyl chloroacetate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving sulfur-containing heterocycles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the ester group can undergo hydrolysis. The thietane ring can participate in ring-opening reactions, which may be relevant in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate
  • Methyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate

Uniqueness

Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate is unique due to its thietane ring, which is less common compared to thiolane and thiane rings. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate

InChI

InChI=1S/C6H11NO4S/c1-11-5(8)2-6(7)3-12(9,10)4-6/h2-4,7H2,1H3

InChI Key

YLJOPZPSLKUNMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CS(=O)(=O)C1)N

Origin of Product

United States

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